Octadec-13-enoic acid
Description
Significance of Monounsaturated Fatty Acids in Biological Systems
Monounsaturated fatty acids (MUFAs) are fundamental components of living organisms, playing multifaceted roles that are essential for cellular health and function. longdom.org They are integral to the structure of cell membranes, influencing their fluidity, permeability, and the activity of embedded proteins. longdom.orgtandfonline.commdpi.com The presence of a single double bond in their hydrocarbon chain introduces a kink, preventing the tight packing seen in saturated fatty acids and thereby maintaining membrane fluidity across a range of temperatures. mdpi.com This property is crucial for numerous cellular processes, including transport, signaling, and cell-to-cell communication. longdom.orgtandfonline.com
Beyond their structural roles, MUFAs are vital for energy storage and metabolism. longdom.orgfoodb.ca They can be oxidized to produce cellular energy or stored as triglycerides in adipose tissue. longdom.org Furthermore, MUFAs and their derivatives act as signaling molecules, participating in a variety of cellular pathways that regulate inflammation, immune responses, and other physiological processes. longdom.orgaacrjournals.orgfrontiersin.orgnih.gov The balance between monounsaturated, saturated, and polyunsaturated fatty acids is critical for maintaining cellular homeostasis. aacrjournals.org
Overview of Octadec-13-enoic Acid in Lipid Biochemistry
This compound is a long-chain fatty acid with the chemical formula C₁₈H₃₄O₂. smolecule.com It is structurally defined as an octadecenoic acid with a double bond located at the 13th carbon position. nih.govnih.gov This compound exists as two geometric isomers: cis-13-octadecenoic acid and trans-13-octadecenoic acid, with the cis configuration being more common in nature.
This fatty acid is found in various natural sources, including bovine milk fat and certain plant oils. smolecule.commedchemexpress.com In the realm of lipid biochemistry, this compound participates in fatty acid metabolism and can be incorporated into more complex lipids like phospholipids, which are the building blocks of cell membranes. foodb.casmolecule.com Its specific position of unsaturation influences the physical and chemical properties of the lipids it forms, thereby affecting membrane characteristics and cellular functions. mdpi.com
Current Research Landscape and Emerging Areas
Current research on this compound is focused on elucidating its precise biological activities and metabolic pathways. Studies have suggested its potential involvement in cellular signaling and as a modulator of enzyme activity. smolecule.com For instance, research indicates it may influence signaling pathways related to inflammation and metabolism. smolecule.com
An emerging area of interest is the study of octadecanoids, which are signaling molecules derived from 18-carbon fatty acids like this compound. nih.gov These molecules are implicated in a wide range of biological processes, and understanding their formation and function is a key area of ongoing investigation. nih.gov Furthermore, the synthesis of derivatives of this compound is being explored for various applications. nih.gov The antiprotozoal activity of a synthetic derivative, (Z)-17-methyl-13-octadecenoic acid, has been demonstrated, highlighting a potential avenue for future therapeutic research. nih.govresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.46 g/mol |
| CAS Number (cis-isomer) | 13126-39-1 |
| CAS Number (trans-isomer) | 693-71-0 |
| IUPAC Name (cis-isomer) | (13Z)-octadec-13-enoic acid |
| IUPAC Name (trans-isomer) | (13E)-octadec-13-enoic acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-13-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20) |
InChI Key |
BDLLSHRIFPDGQB-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
Pictograms |
Irritant |
Synonyms |
13-octadecenoic acid 13-octadecenoic acid, (E)-isomer 13-octadecenoic acid, sodium salt, (Z)-isome |
Origin of Product |
United States |
Nomenclature and Isomeric Considerations of Octadec 13 Enoic Acid
Standardized IUPAC Nomenclature
Octadec-13-enoic acid is a monounsaturated fatty acid characterized by an 18-carbon chain with a single double bond located at the 13th carbon atom. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound specifies the location and configuration of the double bond.
The cis isomer is formally named (13Z)-octadec-13-enoic acid . hmdb.caiarc.frmedkoo.com The "(13Z)" prefix indicates that the carbon chains on either side of the double bond are on the same side, a configuration also referred to as cis.
Conversely, the trans isomer is designated as (13E)-octadec-13-enoic acid . nih.govmcdb.ca The "(13E)" prefix signifies that the carbon chains are on opposite sides of the double bond, corresponding to a trans configuration.
These standardized names are crucial for unambiguously identifying the specific isomer in scientific literature and chemical databases. The compound is also classified as a long-chain fatty acid, containing between 13 and 21 carbon atoms. hmdb.caiarc.frmcdb.cafoodb.camcdb.ca
Positional and Geometric Isomers: Analytical Distinctions and Biological Relevance
This compound exists as two primary geometric isomers, cis-13-octadecenoic acid and trans-13-octadecenoic acid. These isomers share the same molecular formula (C₁₈H₃₄O₂) and molecular weight (approximately 282.46 g/mol ), but differ in the spatial arrangement of their atoms around the C13=C14 double bond. smolecule.com This structural difference leads to distinct physical properties and biological activities.
Distinguishing between positional and geometric isomers of fatty acids like this compound is a significant analytical challenge. Standard mass spectrometry techniques often produce indistinguishable fragmentation patterns for isomers. sciex.comsciex.comump.edu.my Advanced methods are required for accurate identification and quantification.
Analytical Techniques for Isomer Distinction:
Gas Chromatography (GC): GC, particularly with highly polar capillary columns, is a well-established method for separating fatty acid isomers. sciex.comsciex.comjst.go.jp The American Oil Chemists' Society (AOCS) has official methods that effectively separate trans-fatty acid isomers. jst.go.jp
Silver-Ion Chromatography: Techniques like silver-ion thin-layer chromatography (Ag-TLC) and silver-ion high-performance liquid chromatography (Ag-HPLC) are powerful for separating isomers based on the degree and geometry of unsaturation. ump.edu.myresearchgate.net A pre-fractionation step using these methods before GC analysis can achieve excellent separation of isomers. ump.edu.myresearchgate.net
Electron Activated Dissociation (EAD) Mass Spectrometry: This newer technology can cleave carbon-carbon single and double bonds, allowing for the precise localization of double bonds in fatty acids on a liquid chromatography timescale. sciex.com
cis-13-Octadecenoic Acid
Also known as (13Z)-octadecenoic acid, this isomer has been identified in various natural sources, including bovine milk fat and certain plant oils. smolecule.com Research indicates it possesses several biological activities. Studies have suggested it has antioxidant and anti-inflammatory properties. smolecule.com It is also reported to have antibacterial effects against bacteria such as Bacillus cereus and Escherichia coli. researchgate.net Furthermore, some research points to its potential as an anti-acne, anti-arthritic, anti-histamine, and hypocholesterolemic agent. phcogj.com
The biological functions of cis-13-octadecenoic acid are linked to its incorporation into cellular membranes, where it can influence fluidity and modulate the activity of membrane-bound enzymes and signaling pathways. smolecule.com It is also a substrate for the synthesis of other complex lipids. smolecule.com
trans-13-Octadecenoic Acid
This isomer, (13E)-octadecenoic acid, is also found in nature, sometimes alongside its cis counterpart. For example, it has been identified in the plant Musella lasiocarpa and in the methanolic extract of Cinnamon zeylanicum. researchgate.net It is also considered a human metabolite. nih.govchemicalbook.in
Due to its more linear structure, trans-13-octadecenoic acid generally has a higher melting point and greater oxidative stability compared to the cis isomer. Its reported biological activities include anti-inflammatory and anti-androgenic effects. phcogj.comechemcom.com However, like other trans fatty acids, its metabolic effects can differ from those of cis isomers.
Comparative Analysis with Other Octadecenoic Acid Isomers (e.g., Oleic Acid)
The properties and biological roles of this compound are best understood in comparison to other, more common, octadecenoic acid isomers, such as oleic acid (cis-9-octadecenoic acid).
The position of the double bond along the fatty acid chain significantly influences physical and biological properties. smolecule.com For instance, oleic acid is the most abundant monounsaturated fatty acid in nature and a key component of olive oil. Its trans isomer, elaidic acid (trans-9-octadecenoic acid), is a major trans fat found in partially hydrogenated vegetable oils and is associated with adverse cardiovascular effects. atamankimya.com
The different positions of the double bond in oleic acid (at C9), vaccenic acid (at C11), and this compound (at C13) lead to distinct metabolic roles. smolecule.comsciex.com While oleic acid is a primary component of cell membranes and a precursor for signaling molecules, the specific functions of cis-13-octadecenoic acid are still being explored but are known to be involved in microbial interactions.
The structural variations between these isomers also affect their physical characteristics. For example, the melting point of petroselinic acid (cis-6-octadecenoic acid) is 30°C, whereas oleic acid melts at a much lower temperature of 14°C, demonstrating the profound impact of the double bond's location. smolecule.com
Table 1: Comparison of Octadecenoic Acid Isomers
| Property | cis-13-Octadecenoic Acid | trans-13-Octadecenoic Acid | Oleic Acid (cis-9-Octadecenoic Acid) |
|---|---|---|---|
| IUPAC Name | (13Z)-octadec-13-enoic acid hmdb.caiarc.frmedkoo.com | (13E)-octadec-13-enoic acid nih.govmcdb.ca | (9Z)-octadec-9-enoic acid aocs.org |
| Double Bond | C13, cis | C13, trans | C9, cis |
| Molecular Formula | C₁₈H₃₄O₂ smolecule.com | C₁₈H₃₄O₂ nih.gov | C₁₈H₃₄O₂ atamankimya.com |
| Molecular Weight | ~282.46 g/mol smolecule.com | ~282.46 g/mol nih.gov | ~282.46 g/mol |
| Known Sources | Bovine milk fat, certain plants smolecule.com | Musella lasiocarpa, Cinnamon zeylanicum researchgate.net | Olive oil, animal fats |
| Reported Bioactivity | Antioxidant, anti-inflammatory, antibacterial smolecule.comresearchgate.net | Anti-inflammatory, anti-androgenic phcogj.comechemcom.com | Anti-inflammatory, precursor for signaling molecules |
Biological Occurrence and Distribution of Octadec 13 Enoic Acid in Natural Systems
Presence in Plant Lipidomes
Octadec-13-enoic acid is a naturally occurring fatty acid found within the lipid profiles of various plants. Its distribution, however, is not uniform across the plant kingdom, with certain species exhibiting notable concentrations.
Research has identified this compound in several plant species. For instance, it has been detected in the essential oil of Rosa laevigata and the phytochemical extracts of Musella lasiocarpa. It is also found in germinated Bambara groundnut. The trans isomer, trans-13-Octadecenoic acid, has been reported in Arabidopsis thaliana and Lonicera japonica. nih.gov Another plant containing the trans isomer is Blumea laciniata. neist.res.in
Table 1: Distribution of this compound in Specific Plant Species
| Plant Species | Form | Percentage/Presence | Source |
|---|---|---|---|
| Rosa laevigata | cis-13-Octadecenoic acid | 16.31% in essential oil | |
| Musella lasiocarpa | cis-13-Octadecenoic acid | 1.47% in phytochemical extracts | |
| Musella lasiocarpa | trans-13-Octadecenoic acid | 8.86% abundance | |
| Germinated Bambara groundnut | cis-13-Octadecenoic acid | Present | |
| Arabidopsis thaliana | trans-13-Octadecenoic acid | Reported | nih.gov |
| Lonicera japonica | trans-13-Octadecenoic acid | Reported | nih.gov |
| Blumea laciniata | trans-13-Octadecenoic acid | Present | neist.res.in |
The precise physiological functions of this compound in plants are an area of ongoing research. However, it is understood that fatty acids and their derivatives, known as oxylipins, play crucial roles in plant immunity. researchgate.net These molecules can act as signaling compounds in defense pathways, helping to protect the plant against pathogens. researchgate.net For example, certain hydroperoxides of fatty acids have been shown to induce defense responses in Arabidopsis thaliana, such as resistance to the fungus Botrytis cinerea. researchgate.net While the direct role of this compound is not fully elucidated, its presence in plant lipids suggests it may serve as a precursor or a component in these vital defense mechanisms.
Detection in Microbial Metabolomes and Fermentation Products
Microorganisms play a significant role in the production and transformation of fatty acids. This compound has been identified as a product of microbial activity, particularly in fermented foods.
The methyl ester of this compound has been detected in fermented mung bean sour liquid, where its presence is correlated with microbial activity. This indicates that certain microbes possess the metabolic pathways to synthesize this fatty acid.
Furthermore, various microorganisms are known to transform fatty acids. For instance, some bacterial strains can hydrate (B1144303) the double bonds of polyunsaturated fatty acids to produce hydroxy fatty acids. sci-hub.se Specifically, Clostridium bifermentans can hydrate linoleic acid to produce 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid. sci-hub.se While not a direct synthesis of this compound, this demonstrates the capability of microbes to modify fatty acid structures at and around the 13th carbon, suggesting potential pathways for its production or conversion. Research on Pseudomonas sp. has also shown the bioconversion of oleic acid into other hydroxylated fatty acids. researchgate.net
Occurrence in Animal Tissues and Biofluids
This compound is also found in the animal kingdom, primarily as a component of fats from ruminant animals.
cis-13-Octadecenoic acid has been identified as a component of bovine milk fat. smolecule.commedchemexpress.commedkoo.comnordicbiosite.com Its presence in milk and dairy products is attributed to the biohydrogenation process carried out by rumen bacteria. Ruminant animals like cows consume unsaturated fatty acids from their plant-based diet, and the microorganisms in their rumen partially hydrogenate these fatty acids, leading to the formation of various isomers, including this compound. This fatty acid has also been detected in the amniotic fluid and muscle tissue of ovine species. lmdb.ca
Other Animal-Derived Sources
Beyond its presence in ruminant fats, this compound has been identified in a variety of other animal-derived sources, spanning mammals, birds, insects, and fish. The distribution of this fatty acid is diverse, appearing in different tissues and products across the animal kingdom.
Research has confirmed the presence of cis-13-Octadecenoic acid in bovine milk fat. medchemexpress.com The Human Metabolome Database also indicates that (Z)-13-Octadecenoic acid is found in the lipid fractions of fish. hmdb.ca Furthermore, it has been detected in animal urine and is considered a component of cellular membranes and the cytoplasm in animals. foodb.ca The Livestock Metabolome Database lists (13Z)-octadec-13-enoic acid as being present in muscle tissue. lmdb.ca
The compound has been documented in a wide array of avian species. hmdb.ca These include commercially important poultry such as chicken and turkey, as well as other birds like pheasant, quail, and various species of duck and goose. hmdb.ca
In the insect world, trace amounts of this compound have been detected in the fat body of the bumblebee species Bombus campestris. psu.edu
The following table summarizes the documented occurrence of this compound in various animal sources based on available research findings.
Table 1: Documented Occurrence of this compound in Animal Sources
| Animal Group | Species/Source | Specific Tissue/Product | Isomer(s) Noted | Reference(s) |
| Mammals | Bovine (Cow) | Milk Fat | cis-13-Octadecenoic acid | medchemexpress.com |
| Livestock | Muscle | (13Z)-octadec-13-enoic acid | lmdb.ca | |
| General Animal | Urine, Cell Membrane, Cytoplasm | (Z)-13-Octadecenoic acid | foodb.ca | |
| Birds | Chicken, Turkey, Pheasant, Quail, Emu, Ostrich, Duck, Goose, Pigeon, and others | Not specified | (Z)-13-Octadecenoic acid | hmdb.ca |
| Insects | Bombus campestris (Bumblebee) | Fat Body | This compound | psu.edu |
| Fish | General Fish | Lipid Fractions | (Z)-13-Octadecenoic acid | hmdb.ca |
Biosynthesis and Biotransformation Pathways of Octadec 13 Enoic Acid
De Novo Biosynthesis Mechanisms
De novo synthesis of fatty acids is the process by which organisms create fatty acids from non-fat precursors. This pathway is fundamental for producing the saturated 18-carbon backbone of octadec-13-enoic acid, which is stearic acid. The synthesis primarily occurs in the cytoplasm of cells in tissues such as the liver and adipose tissue. slideshare.net
Enzymatic Conversions from Precursor Molecules
Once the saturated 18-carbon precursor, stearic acid, is formed, it must undergo enzymatic modification to introduce the characteristic double bond found in this compound. This conversion is primarily achieved through the action of desaturase enzymes.
Fatty acid desaturases are enzymes that introduce double bonds at specific positions in the acyl chains of fatty acids. wikipedia.org These enzymes are crucial for converting saturated fatty acids into monounsaturated and polyunsaturated fatty acids. wikipedia.orgfrontiersin.org The desaturation reactions typically occur in the endoplasmic reticulum. uoninevah.edu.iq
Elongase enzymes, also located in the endoplasmic reticulum, are responsible for extending the carbon chain of fatty acids, usually by adding two-carbon units from malonyl-CoA. uoninevah.edu.iq While elongation is critical for producing very-long-chain fatty acids, the formation of this compound from an 18-carbon precursor relies specifically on desaturase activity.
The specific placement of a double bond at the 13th carbon position is catalyzed by a Δ13-desaturase. The enzyme Fatty Acid Desaturase 3 (FADS3) has been identified as a Δ13-desaturase. nih.govkarger.com Research has shown that FADS3 can catalyze the Δ13-desaturation of trans-vaccenic acid (trans-11-18:1) to produce a conjugated linoleic acid isomer, trans-11,cis-13-18:2. nih.govkarger.com This demonstrates the existence of enzymatic machinery capable of introducing a double bond at the 13th position. Unlike other desaturases that typically act between an existing double bond and the carboxyl end of the fatty acid (front-end desaturases), FADS3's activity on trans-vaccenic acid shows a different mechanism. karger.com The action of a Δ13-desaturase on stearic acid would directly yield this compound.
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme/Complex | Function | Cellular Location | Pathway |
|---|---|---|---|
| Acetyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | Cytoplasm | De Novo Synthesis |
| Fatty Acid Synthase | Multi-enzyme complex that synthesizes saturated fatty acids (e.g., stearic acid). | Cytoplasm | De Novo Synthesis |
| Delta-13 Desaturase (e.g., FADS3) | Introduces a double bond at the C-13 position of the fatty acid chain. | Endoplasmic Reticulum | Enzymatic Conversion |
Metabolic Fates and Catabolic Pathways
The primary catabolic fate for this compound, like other fatty acids, is its breakdown to generate metabolic energy in the form of ATP. This process, known as beta-oxidation, occurs within the mitochondria.
Beta-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. libretexts.orgaocs.org For a monounsaturated fatty acid such as this compound, the process follows the standard pathway for saturated fatty acids until the double bond is reached. nih.gov An auxiliary enzyme, enoyl-CoA isomerase, is required to reposition the cis or trans double bond so that the subsequent steps of beta-oxidation can proceed. aocs.orgnih.gov The isomerase converts the cis double bond into a trans configuration, which is a suitable substrate for enoyl-CoA hydratase, allowing the cycle to continue. nih.govyoutube.com The complete oxidation of the 18-carbon chain results in the production of multiple molecules of acetyl-CoA, which can then enter the citric acid cycle for further energy production. libretexts.org
Table 2: Products of Beta-Oxidation for this compound
| Product | Quantity per Molecule of this compound | Metabolic Fate |
|---|---|---|
| Acetyl-CoA | 9 | Enters the Citric Acid Cycle |
| NADH | 8 | Enters the Electron Transport Chain |
| FADH₂ | 7* | Enters the Electron Transport Chain |
\Note: One less FADH₂ is produced compared to a saturated 18-carbon fatty acid because the initial acyl-CoA dehydrogenase step is bypassed at the location of the pre-existing double bond.*
Before beta-oxidation can occur, long-chain fatty acids like this compound must be transported from the cytoplasm into the mitochondrial matrix. nih.gov This is accomplished via the carnitine shuttle system. youtube.com First, the fatty acid is activated in the cytoplasm by being attached to coenzyme A (CoA), forming octadecenoyl-CoA. This reaction is catalyzed by acyl-CoA synthase. nih.govcocukmetabolizma.com
The fatty acyl-CoA, however, cannot cross the inner mitochondrial membrane. utah.edu On the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT1) transfers the acyl group from CoA to carnitine, forming acylcarnitine. youtube.com This acylcarnitine is then transported across the inner mitochondrial membrane by a specific translocase. youtube.comutah.edu Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, transferring the acyl group back to CoA to reform octadecenoyl-CoA and release free carnitine. youtube.comutah.edu The regenerated octadecenoyl-CoA is now available to enter the beta-oxidation pathway. youtube.com
Microbial Biotransformation of this compound: Current Research Gaps
Extensive research into the microbial biotransformation of fatty acids has revealed a diverse array of metabolic pathways and novel bioactive compounds derived from common unsaturated fatty acids such as oleic and linoleic acid. However, a thorough review of the scientific literature indicates a significant gap in knowledge specifically concerning the microbial biotransformation of This compound .
Therefore, a detailed account of the microbial biotransformations and novel metabolites specifically from this compound, as requested, cannot be provided at this time due to the absence of published research findings on this topic. Further investigation is required to elucidate the potential of microorganisms to modify this compound and to characterize any resulting novel compounds.
Biological Roles and Molecular Mechanisms of Octadec 13 Enoic Acid
Regulation of Cellular Lipid Metabolism
Octadec-13-enoic acid is an active participant in the complex network of cellular lipid metabolism, influencing how cells process, store, and utilize fats for energy and structural purposes. foodb.cahmdb.ca Its chemical nature as a long-chain fatty acid dictates its involvement in fundamental metabolic and cellular processes. hmdb.ca
Table 1: Biological Roles and Cellular Locations of this compound This table is interactive. Click on the headers to sort.
| Biological Role | Cellular Location | Source |
|---|---|---|
| Nutrient | Extracellular | foodb.ca |
| Energy Source | Cytoplasm | foodb.cahmdb.ca |
| Energy Storage | Adiposome | foodb.ca |
| Lipid Transport | Not Specified | foodb.ca |
| Fatty Acid Metabolism | Cytoplasm | foodb.ca |
As a fatty acid, this compound serves as a building block for more complex lipid molecules. It is incorporated into the structure of cellular membranes, where it plays a role as a membrane stabilizer. foodb.ca Predictions based on its high lipophilicity (logP) suggest that it is primarily located within the membrane. hmdb.ca This integration into phospholipids, the primary components of cell membranes, can influence the physical properties of the membrane, such as fluidity and integrity. The specific cis-configuration of the double bond at the 13th position affects the fatty acid's shape, which in turn can alter the packing of lipids within the membrane bilayer. smolecule.com Its presence has been noted in various cellular compartments, including the cell membrane, cytoplasm, and adiposomes. foodb.cahmdb.canih.gov
Cell Signaling Pathway Modulations
This compound and its derivatives are implicated in the modulation of key cellular signaling pathways that govern processes from metabolic regulation to cell fate decisions like proliferation and apoptosis.
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are critical regulators of lipid and glucose metabolism. atamanchemicals.com While direct, conclusive experimental data on cis-13-octadecenoic acid's interaction with PPARs is limited, evidence from related molecules and patent literature suggests a potential role. A patent for a skin care composition lists 13-octadecenoic acid as a potential activator of PPAR subtype α (PPARα). google.com
Furthermore, studies on isomers and derivatives of octadecenoic acid have established their function as PPAR ligands. For instance, vaccenic acid (the trans-11 isomer) acts as a partial agonist for both PPARα and PPARγ. ncats.io Elaidic acid (the trans-9 isomer) is also known to be an agonist for PPARγ and PPARα. atamanchemicals.com An in-silico study predicted that cis-12,13-epoxy-9-octadecenoic acid, a structurally similar epoxide, has strong interactions with PPARγ. nih.gov These findings collectively suggest that this compound may function as a ligand for PPARs, thereby influencing the expression of genes involved in lipid metabolism.
Table 2: Research Findings on PPAR Interactions of Octadecenoic Acid Isomers and Derivatives This table is interactive. Click on the headers to sort.
| Compound | Receptor(s) | Finding | Source |
|---|---|---|---|
| 13-Octadecenoic acid | PPARα | Listed as a potential activator. | google.com |
| cis-12,13-Epoxy-9-octadecenoic acid | PPARγ | Predicted strong interaction in silico. | nih.gov |
| Vaccenic acid (trans-11-Octadecenoic acid) | PPARα, PPARγ | Acts as a partial agonist. | ncats.io |
There is emerging, though indirect, evidence suggesting that this compound may play a role in regulating apoptosis (programmed cell death) and cell proliferation. An in-silico analysis of compounds from Musa Paradisiaca predicted that cis-13-octadecenoic acid, methyl ester possessed apoptosis agonist activity with a potential to stimulate caspase-3 and caspase-8. europeanreview.org Similarly, the methyl ester of cis-13-octadecenoic acid was identified in phytochemical analyses of plants investigated for their cytotoxic and anticancer properties. ugm.ac.idtjnpr.org
Studies on related isomers provide further context. For example, animal and in vitro studies have shown that vaccenic acid can reduce cell growth and increase apoptosis, potentially through its conversion to conjugated linoleic acid or via other mechanisms like inhibiting fatty acid uptake. ncats.io While these findings are not directly on this compound itself, they support the plausibility that this class of fatty acids can influence fundamental cellular processes like cell cycle progression and apoptosis.
Enzyme Activity Regulation
This compound can regulate cellular processes by interacting with and serving as a substrate for various enzymes. Its metabolism is a key aspect of its function. For instance, enzymes within the gut microbiome, such as linoleate (B1235992) hydratase, are known to act on various C18 unsaturated fatty acids, converting them into hydroxy fatty acids. uniprot.org This enzymatic hydration alters the fatty acid's structure and biological activity, demonstrating how enzymes regulate the function of these lipids. uniprot.org
Conversely, fatty acids and their derivatives can inhibit enzyme activity. A study on a related marine fatty acid, (Z)-17-methyl-13-octadecenoic acid, demonstrated its ability to inhibit the leishmania DNA topoisomerase IB enzyme, highlighting the potential for this structural class to act as enzyme inhibitors. researchgate.net This suggests that this compound could potentially modulate the activity of various enzymes involved in metabolic or signaling pathways.
Inhibition of Fatty Acid Metabolizing Enzymes
This compound has been identified as a modulator of lipid metabolism, partly through its interaction with enzymes in this pathway. Research indicates that it can inhibit certain enzymes involved in the metabolism of fatty acids, which in turn affects cellular lipid concentrations. Its mechanism of action includes the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.
The biological activity of fatty acid isomers is highly specific. For instance, the positioning of the double bond and its cis/trans configuration can dramatically alter how a fatty acid interacts with enzymes. While cis-9-octadecenoic acid (oleic acid) is a preferred substrate for cholesteryl ester formation, its trans-9 isomer (elaidic acid) is a poor substrate, leading to different metabolic outcomes. nih.gov Elaidic acid has been shown to inhibit the formation of hydroxyeicosatetraenoic acid (HETE) and 12-hydroxyheptadecatrienoic acid (HHT). atamanchemicals.com
Computational studies provide further insight into potential interactions. In silico molecular docking analysis of (Z)-octadec-13-enoic acid has shown a strong binding affinity with EP300, a histone acetyltransferase that plays a role in regulating gene transcription, including genes for metabolism. researchgate.net This suggests a potential mechanism for its influence on cellular metabolic processes. Additionally, extracts containing this compound have been found to downregulate key inflammatory enzymes such as cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LOX). mdpi.com
| Target Protein/Pathway | Observed/Predicted Interaction | Potential Effect | Source |
|---|---|---|---|
| Fatty Acid Metabolizing Enzymes | General inhibition | Alters cellular lipid levels | |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Activation | Regulation of lipid metabolism and inflammation | |
| EP300 (Histone Acetyltransferase) | Binding affinity (-9.25 kcal/mol) | Modulation of gene transcription related to metabolism | researchgate.net |
| STAT3 | Binding affinity (-6.61 kcal/mol) | Modulation of inflammatory and cell survival pathways | researchgate.net |
| HSP90AA1 | Binding affinity (-4.807 kcal/mol) | Influence on protein folding and stability in stress and signaling pathways | researchgate.net |
Immunomodulatory and Anti-inflammatory Activities
This compound demonstrates significant immunomodulatory and anti-inflammatory properties. smolecule.com Studies suggest it can reduce inflammation markers, making it a compound of interest for inflammatory conditions. smolecule.comnih.gov The molecular mechanisms underlying these effects involve the modulation of key inflammatory signaling pathways.
Research has shown that this compound can modulate the activity of cyclooxygenase-2 (COX-2) and the NF-κB pathways in vitro. The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory molecules. Indeed, extracts containing (Z)-octadec-13-enoic acid have been found to block the lipopolysaccharide (LPS)-induced expression of nitric oxide and interleukin-6 (IL-6) by inhibiting the NF-κB pathway. nih.gov Further studies have confirmed that extracts with this fatty acid can suppress the production of various pro-inflammatory cytokines. mdpi.com This aligns with findings from a study in the Jordan Journal of Biological Sciences, which reported a significant reduction in inflammatory markers in human cell lines treated with the fatty acid.
In silico analyses support these findings, showing that (Z)-octadec-13-enoic acid has favorable binding affinities for key proteins in inflammatory signaling, such as STAT3 and HSP90AA1, which are involved in cytokine signaling and cellular stress responses. researchgate.net
Antioxidant Properties and Oxidative Stress Responses
The antioxidant capacity of this compound is another of its well-documented biological activities. smolecule.com It can protect cells from damage caused by oxidative stress by scavenging free radicals. smolecule.com This antioxidant effect contributes to its potential role in preventing cellular damage associated with a variety of health conditions.
Multiple studies have demonstrated that extracts containing this compound exhibit significant free radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. For example, a methanol (B129727) extract of Rumex vesicarius, in which (E)-octadec-13-enoic acid was a major component, showed potent antioxidant activity with an IC50 value of 28.89 mg/L in a DPPH assay. mdpi.com Similarly, an aqueous extract of Leptadenia pyrotechnica containing the (E) isomer of this compound also displayed a strong radical scavenging effect. ekb.eg While these values reflect the activity of a total extract, they point to this compound as a key contributor to these antioxidant properties.
Roles in Inter-species Microbial Interactions
This compound plays a fascinating role in the complex world of microbial interactions. It is found in fermented products and can influence the growth and behavior of microorganisms. For instance, its methyl ester form has been detected in fermented mung bean sour liquid, where its presence correlates with microbial activity, and it has been specifically linked to the growth of Leuconostoc. Furthermore, some microbes are capable of producing this fatty acid through fermentation processes. smolecule.com
Beyond symbiotic or growth-promoting roles, this compound and its derivatives can act as antimicrobial agents. Extracts containing this fatty acid have shown inhibitory activity against a range of pathogenic microbes. Studies have documented its effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Salmonella typhi. mdpi.commdpi.comekb.eg It has also shown activity against the fungus Candida albicans. mdpi.com
The mechanisms behind these interactions can be complex. In some cases, fatty acid derivatives mediate communication and resource exchange. For example, oxylipins like 12,13-dihydroxy-9-octadecenoic acid (12,13-DiHOME), a related molecule, are produced by fungi and can be consumed (cross-fed) by bacteria such as Bacillus amyloliquefaciens, which in turn enhances bacterial growth and the secretion of its own antimicrobial compounds. nih.gov This highlights how fatty acids like this compound can serve as crucial signaling molecules in mixed microbial communities.
| Microorganism | Type | Observed Effect | Source |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | Inhibition of growth | mdpi.commdpi.comekb.eg |
| Listeria monocytogenes | Gram-positive bacterium | Inhibition of growth | ekb.eg |
| Bacillus cereus | Gram-positive bacterium | Inhibition of growth | mdpi.comekb.eg |
| Escherichia coli | Gram-negative bacterium | Inhibition of growth | mdpi.com |
| Salmonella typhi | Gram-negative bacterium | Potent inhibition (23.46 ± 1.69 mm zone) | mdpi.com |
| Pseudomonas aeruginosa | Gram-negative bacterium | Inhibition of growth | mdpi.com |
| Candida albicans | Fungus (Yeast) | Inhibition of growth | mdpi.com |
Derivatives, Oxylipins, and Analogues: Synthesis and Biological Relevance
Naturally Occurring Oxygenated Derivatives
Oxygenated derivatives of 18-carbon fatty acids, collectively known as octadecanoids, are formed through various metabolic pathways. These molecules act as potent lipid mediators in numerous biological systems. nih.govnih.gov
Trihydroxyoctadecenoic acids (TriHOMEs) are oxidized metabolites of 18-carbon fatty acids that have been identified in various biological systems. researchgate.net Their biosynthesis often involves multiple enzymatic steps. For instance, the bacterium Pseudomonas aeruginosa PR3 is known to convert linoleic acid into a mixture of 9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid. researchgate.net In humans, inflammatory cells like eosinophils can synthesize TriHOMEs, predominantly with a 13(S) configuration, through a 15-lipoxygenase (15-LOX) dependent pathway. researchgate.net This process suggests a route where a hydroperoxy intermediate is converted into an epoxy alcohol, which is then hydrolyzed to the triol. researchgate.net
The biological activities of TriHOMEs are varied. Certain isomers, such as pinellic acid ((9S,12S,13S)-9,12,13-trihydroxy-10(E)-octadecenoic acid), have demonstrated notable effects. researchgate.netresearchgate.net Research has shown that pinellic acid and related compounds can act as transactivators for peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, which are critical regulators of lipid metabolism and inflammation. researchgate.net
Table 1: Selected Biological Activities of Trihydroxyoctadecenoic Acid (TriHOME) Derivatives
| Compound/Derivative | Biological Activity | Source/System | Reference(s) |
| Pinellic Acid | Transactivation of PPAR-α and PPAR-γ | Isolated from quercetin-rich onion | researchgate.net |
| Pinellic Acid | Oral adjuvant activity, anti-allergic effects | Plant-derived | researchgate.net |
| 9,10,13-TriHOME isomers | Formation in inflammatory cells (eosinophils) | Human eosinophils | researchgate.net |
| 9,10,13- and 9,12,13-TriHOMEs | Produced from linoleic acid | Pseudomonas aeruginosa PR3 | researchgate.net |
Hydroxyoctadecadienoic acids (HODEs) are well-characterized, stable oxidation products derived from the C18:2 fatty acid, linoleic acid. nih.govnih.gov They are not direct derivatives of the mono-unsaturated octadec-13-enoic acid. The two primary isomers are 9-HODE and 13-HODE. In the context of early atherosclerosis, 13-HODE is produced enzymatically in macrophages by the enzyme 15-lipoxygenase-1 (15-LOX-1). nih.govnih.gov
The role of 13-HODE in macrophage function is significant. It acts as a natural ligand and activator of PPAR-γ. nih.govwikipedia.org This activation is a key step in the differentiation of monocytes into macrophages and promotes the expression of genes involved in lipid uptake, such as CD36. nih.govwikipedia.org By activating PPAR-γ, 13-HODE can enhance protective mechanisms within the arterial wall, including the clearance of lipids and apoptotic cells. nih.gov In contrast, derivatives of mono-unsaturated fatty acids, known as hydroxyoctadecenoic acids (HOMEs), have also been studied. For example, certain Lactobacillus species can produce 10-hydroxy-12-octadecenoic acid from linoleic acid. researchgate.net While HODEs have a clear, researched role in macrophage differentiation, the specific functions of HOMEs derived from this compound in this process are less defined.
Epoxy fatty acids are formed by the epoxidation of a double bond in an unsaturated fatty acid chain. Several naturally occurring epoxy derivatives of C18 fatty acids are known, particularly in the plant kingdom. A prominent example is vernolic acid, chemically known as (12S,13R)-epoxy-9(Z)-octadecenoic acid. larodan.com It is a major component in the seed oils of plants like Vernonia galamensis and Crepis alpina. aocs.org Another related compound is coronaric acid (cis-9,10-epoxyoctadec-cis-12-enoic acid). aocs.org These compounds are structural analogues of epoxidized this compound. The presence of the oxirane (epoxy) ring makes these molecules reactive and they can be metabolized by enzymes such as soluble epoxide hydrolase.
Synthetic Analogues and Their Mechanistic Studies
The synthesis of fatty acid analogues allows for detailed investigation into their mechanisms of action and potential therapeutic applications.
Nitro-fatty acids (NO₂-FAs) are endogenously formed signaling mediators that result from the reaction of unsaturated fatty acids with reactive nitrogen species, such as nitrogen dioxide (•NO₂). nih.govnih.gov This reaction involves the addition of •NO₂ across a double bond, a mechanism applicable to this compound. nih.gov The synthesis of specific regioisomers of nitro-oleic acid has been achieved chemically, facilitating detailed structure-function studies. nih.govcardiff.ac.uk
NO₂-FAs exert potent signaling actions through several mechanisms. They are powerful electrophiles and can react with nucleophilic amino acid residues on proteins, such as cysteine, in a reversible post-translational modification known as nitroalkylation. nih.govmdpi.com This modification can alter protein function and localization, thereby impacting cellular signaling cascades. nih.gov Furthermore, NO₂-FAs are ligands for PPARs and can activate gene expression related to metabolic regulation and inflammation. mdpi.compnas.org These molecules are recognized as anti-inflammatory mediators, capable of inhibiting inflammatory cell functions and pathways like NF-κB signaling. nih.govpnas.org
Table 2: Mechanistic Actions of Nitro-Fatty Acids (NO₂-FAs)
| Mechanism | Description | Cellular Target(s) | Reference(s) |
| Electrophilic Signaling | Reversible adduction to nucleophilic targets via Michael addition. | Protein Cysteine & Histidine residues, Glutathione | nih.govmdpi.com |
| Receptor-Dependent Signaling | Activation of nuclear receptors. | Peroxisome Proliferator-Activated Receptors (PPARs) | mdpi.compnas.org |
| Post-Translational Modification | Covalent modification of proteins, termed nitroalkylation. | Keap1, NF-κB, various enzymes | nih.govmdpi.com |
| Anti-inflammatory Response | Inhibition of inflammatory pathways and cell functions. | NF-κB pathway, Neutrophil activation | nih.govpnas.org |
Emerging Octadecanoids as Lipid Mediators
The term "octadecanoids" encompasses all oxygenated metabolites derived from 18-carbon fatty acids. nih.govnih.gov While historically less studied than eicosanoids (from C20 fatty acids), octadecanoids are now recognized as an important and emerging class of lipid mediators involved in a wide range of biological functions. nih.govresearchgate.net These functions include modulating inflammation, immune responses, cell proliferation, and pain perception. nih.gov
The field is rapidly expanding as advanced analytical techniques enable the identification and quantification of these molecules in biological systems. nih.gov Among the emerging octadecanoids are dihydroxy-octadecenoic acids (diHOMEs). For example, 12,13-diHOME, a metabolite derived from linoleic acid via an epoxide intermediate, has been identified as a lipokine with roles in improving metabolic health and cardiac function. nih.gov The continued investigation into octadecanoids derived from various C18 precursors, including this compound, is expected to reveal novel signaling pathways and mediators. nih.govnih.gov
Nomenclature Systems for Octadecanoids
The field of octadecanoids, which are oxidized derivatives of 18-carbon fatty acids like this compound, has historically lacked a standardized nomenclature. nih.govnih.gov This has led to confusion in scientific literature, with the same compound often described by different nonstandardized or research group-specific abbreviations. nih.govnih.gov For instance, 10-hydroxy-12(Z)-octadecenoic acid has been referred to as 12(Z)-10-HOME, 10-OHODA, or HYA, while 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid has been designated as 9-oxo-OTrE, 9-oxo-OTA, or 9-oxo-OTE. nih.gov
To address this ambiguity, a systematic nomenclature based on the well-established IUPAC system for eicosanoids has been proposed. nih.govnih.gov This system aims to provide a clear and unequivocal identification for the growing number of identified octadecanoids. nih.gov The nomenclature for these compounds, which include alcohols, diols, triols, ketones, and epoxides, is based on their chemical structure. acs.org
The proposed abbreviated nomenclature system is structured as follows:
Position of Oxygenated Moiety : The name begins with the number(s) indicating the carbon atom(s) where the functional group is attached. nih.govbiorxiv.org
Abbreviation of Functional Group : This is followed by an abbreviation for the specific oxygenated function. nih.govbiorxiv.org
Alkyl Chain Length : A capital 'O' is used to denote the 18-carbon octadecanoid backbone. nih.govbiorxiv.org
Degree of Unsaturation : A letter indicates the number of double bonds in the molecule. nih.govbiorxiv.org
Saturation Status : The name concludes with a letter indicating if the compound is unsaturated ('E' for enoic) or saturated ('DA' for decanoic). biorxiv.org
For molecules with multiple functional groups, the positions are indicated, followed by the abbreviation for each function (e.g., 'OH' for hydroxyl, 'oxo' for ketone, 'Ep' for epoxide). nih.gov
Table 1: Proposed Abbreviated Nomenclature System for Octadecanoids
| Component | Description | Example |
|---|---|---|
| Position | Numerical prefix indicating the carbon number of the modification. | 9 -HODE |
| Function | Abbreviation for the oxygenated moiety. | 9-H ODE (H for mono-hydroxyl) |
| Chain Length | A capital letter representing the 18-carbon backbone. | 9-HO DE (O for Octadecanoid) |
| Unsaturation | A letter indicating the number of double bonds. | 9-HOD E (D for di-unsaturated) |
| Saturation | A final letter indicating an unsaturated status. | 9-HODE (E for enoic) |
This table is based on the proposed nomenclature system described in multiple sources. nih.govbiorxiv.org
| Abbreviation | Functional Group |
| Hp | Hydroperoxide |
| H | Mono-hydroxyl |
| DiH | Diol |
| TriH | Triol |
| K or oxo | Ketone (Oxo) |
| Ep | Epoxide |
This table details the abbreviations for common functional groups. nih.govnih.govbiorxiv.org
Influence on Cell Proliferation and Immune Regulation
Derivatives of 18-carbon fatty acids play a crucial role in fundamental cellular processes such as cell proliferation and the regulation of the immune system. nih.govacs.org These bioactive lipids can modulate cell signaling pathways that govern cell growth and inflammatory responses.
Specific octadecanoids have demonstrated clear effects on immune cells. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a derivative of linoleic acid, has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage cells. mdpi.com It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like tumor necrosis factor (TNF-α) and interleukin-1β (IL-1β). mdpi.com This anti-inflammatory action is mediated through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2/HO-1 signaling pathway, which helps regulate oxidative stress. mdpi.com
In the context of cell proliferation, certain octadecanoids have shown direct effects. A study on human MCF-7 breast adenocarcinoma cells found that a mixture of hydroxy-octadecenoic acids (HOEAs) promoted their growth. researchgate.net This indicates that specific oxidized metabolites of octadecenoic acids can act as growth-promoting factors for certain cancer cell lines. Conversely, other studies have associated compounds like 9,12-octadecadienoic acid methyl ester with anti-cell proliferation activities. researchgate.net These findings underscore the diverse and sometimes opposing roles that different octadecanoid species can play in regulating cell growth. researchgate.netresearchgate.net
Table 2: Research Findings on the Biological Effects of Specific Octadecanoids
| Compound/Class | Finding | Biological Process | Cell Type | Source(s) |
|---|---|---|---|---|
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Inhibited LPS-induced NO, TNF-α, and IL-1β expression. | Immune Regulation / Anti-inflammatory | RAW 264.7 Macrophages | mdpi.com |
| Hydroxy-octadecenoic acids (HOEAs) | Promoted cell growth. | Cell Proliferation | MCF-7 Breast Adenocarcinoma Cells | researchgate.net |
| Linoleic Acid Metabolites | Accumulation in plasma is associated with exaggerated nociceptive hypersensitivity. | Nociception | Not specific (plasma analysis) | d-nb.info |
| 10-hydroxy-12(Z)-octadecenoic acid (HYA) | Suppressed TNF receptor 2 (TNFR2) expression. | Immune Regulation | Caco-2 cells | ebi.ac.uk |
Advanced Analytical and Spectroscopic Characterization Techniques for Octadec 13 Enoic Acid and Its Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, typically after conversion to more volatile fatty acid methyl esters (FAMEs). The separation on a GC column is primarily based on the boiling point and polarity of the compounds, which are influenced by chain length, degree of unsaturation, and the position and configuration of double bonds.
For Octadec-13-enoic acid, highly polar capillary columns, such as those with cyanopropylsiloxane stationary phases (e.g., CP-Sil 88, SP-2560), are essential for resolving positional and geometric isomers of octadecenoic acid. researchgate.netresearchgate.net These columns facilitate differential retention, allowing for the separation of cis and trans isomers, where trans isomers generally elute earlier. marinelipids.ca For instance, research on C18:1 isomers shows that careful optimization of the temperature program is crucial; isothermal conditions at 180°C on an SP-2560 column can achieve baseline separation of various isomers that might otherwise co-elute. researchgate.net
However, complete resolution of all positional isomers of octadecenoic acid by GC alone can be challenging. For example, 13- and 14-trans-18:1 isomers may partially overlap with the major cis-18:1 peak under certain conditions. researchgate.net To overcome this, derivatization techniques are often employed to pinpoint the double bond location. Dimethyl disulfide (DMDS) adducts, when analyzed by GC-MS, produce characteristic fragmentation patterns upon electron ionization (EI), with cleavage occurring at the site of the original double bond, thus confirming it is at the 13th carbon. researchgate.net
Quantification is achieved by using an internal standard, such as methyl heptadecanoate, and generating calibration curves. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. nih.govnih.gov
Table 1: GC-MS Parameters for Octadecenoic Acid Isomer Analysis
| Parameter | Condition | Purpose | Reference |
| Column | Highly polar capillary column (e.g., CP-Sil 88, SLB-IL111) | Separation of geometric (cis/trans) and positional isomers. | researchgate.netdb-thueringen.de |
| Derivatization | Methyl esterification (FAMEs) with BF₃-methanol | Increases volatility for GC analysis. | csic.es |
| Double Bond Location | Dimethyl disulfide (DMDS) adduct formation | Creates specific fragments in MS to confirm double bond position. | researchgate.net |
| Temperature Program | Optimized gradient (e.g., 60°C to 240°C) | Reduces peak overlap and improves resolution. | |
| Detection | Electron Ionization (EI) Mass Spectrometry | Provides fragmentation patterns for structural elucidation. | |
| Quantification | Internal standards (e.g., methyl heptadecanoate) | Ensures accuracy by correcting for matrix effects. |
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile alternative to GC, particularly for separating fatty acid isomers without the need for derivatization to increase volatility. Different HPLC modes are employed to target specific types of isomerism.
Silver-ion chromatography is a highly effective technique for separating unsaturated fatty acids based on the number, configuration (cis/trans), and position of their double bonds. researchgate.net The method relies on the formation of reversible polar complexes between the silver ions (Ag+) incorporated into the stationary phase (typically silica (B1680970) or an ion-exchange resin) and the π-electrons of the double bonds in the fatty acids. researchgate.netaocs.org
Trans isomers form weaker complexes with the silver ions and therefore elute before their corresponding cis isomers, which are retained more strongly. aocs.org This technique is powerful enough to separate complex mixtures of FAMEs into distinct fractions of saturated, trans-monounsaturated, and cis-monounsaturated fatty acids. researchgate.net The order of elution is also influenced by the position of the double bond; for C18:1 isomers, it has been shown that 12- and 13-isomers are retained less strongly than isomers with the double bond closer to the center of the chain, such as the 7- and 8-isomers. aocs.org Ag+-HPLC can be used as a preparative step to isolate the cis and trans fractions of this compound prior to analysis by other methods like GC-MS for positional isomer identification. researchgate.netdb-thueringen.de
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In fatty acid analysis, separation is primarily determined by chain length and the number of double bonds. aocs.org For a given chain length, saturated fatty acids are retained longer than unsaturated ones.
RP-HPLC on C18 or C30 columns is particularly useful for fractionating positional isomers. researchgate.net While geometric isomers are not as well resolved as in Ag+-HPLC, RP-HPLC can effectively separate positional isomers of this compound from other C18:1 isomers like oleic acid (cis-9-octadecenoic acid) or vaccenic acid (cis-11-octadecenoic acid). researchgate.net The elution order of positional isomers can be complex, but combining RP-HPLC with GC-MS allows for a nearly complete characterization of C18:1 positional isomers in a sample. researchgate.net A common mobile phase for this separation is a gradient of acetonitrile (B52724) and water. researchgate.net
Table 2: HPLC Methods for Isomer Separation of this compound
| HPLC Mode | Principle of Separation | Primary Application for this compound | Key Findings | Reference |
| Silver-Ion (Ag+-HPLC) | Reversible complex formation between Ag+ ions and π-electrons of double bonds. | Separation of geometric isomers (cis-13-Octadecenoic acid from trans-13-Octadecenoic acid). | Trans isomers elute before cis isomers. Positional isomers (e.g., 13- vs. 9-) can also be fractionated. | researchgate.netaocs.org |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity (chain length and degree of unsaturation). | Fractionation of positional isomers (e.g., 13- vs. 9-, 11-). | Can achieve nearly complete separation of positional isomers when combined with GC analysis. | aocs.orgresearchgate.net |
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for fatty acid analysis, offering high separation efficiency and short analysis times. mdpi.com Different modes of CE can be applied to resolve the complex isomeric mixtures of fatty acids. In Capillary Zone Electrophoresis (CZE), charged analytes migrate in an electric field at different velocities depending on their charge-to-mass ratio. oup.com
For separating isomers like those of this compound, which have the same charge and mass, additives are required. The use of cyclodextrins in the background electrolyte is a common strategy. nih.govrsc.org Cyclodextrins are chiral, bucket-shaped molecules that can form inclusion complexes with the fatty acid isomers, leading to differential migration and enabling the separation of both positional and geometric isomers. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, uses surfactants (like sodium dodecyl sulfate) to form micelles that act as a pseudo-stationary phase. This allows for the separation of neutral and charged molecules and has been successfully used to resolve long-chain fatty acid isomers, including those differing only in the geometry and position of their double bonds. uonbi.ac.ke
Spectroscopic Approaches (FTIR, ATR-IR) for Structural Insights
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for obtaining structural information about fatty acids. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, providing a molecular fingerprint.
For this compound, FTIR can confirm the presence of key functional groups:
Carboxylic Acid C=O Stretch: A strong absorption band typically appears around 1700-1725 cm⁻¹.
Carboxylic Acid O-H Stretch: A very broad absorption is observed in the region of 2500-3300 cm⁻¹.
C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (e.g., ~2850 and ~2925 cm⁻¹) correspond to the symmetric and asymmetric stretching of C-H bonds in the aliphatic chain.
C=C Stretch: A weaker band around 1640-1660 cm⁻¹ indicates the presence of the carbon-carbon double bond.
=C-H Bend (Out-of-Plane): The geometry of the double bond can be distinguished. A strong band around 960-970 cm⁻¹ is characteristic of a trans double bond, while a band around 675-730 cm⁻¹ is indicative of a cis configuration. uctm.edu
Attenuated Total Reflectance (ATR)-FTIR is a sampling technique that allows for the analysis of samples directly in solid or liquid form with minimal preparation. nih.govfrontiersin.org It is particularly useful for analyzing lipids and can provide the same structural insights as traditional transmission FTIR. uctm.edu
Chiral Chromatography for Enantiomeric Analysis
Metabolites of this compound, such as hydroxylated or epoxidized derivatives (oxylipins), can exist as enantiomers (non-superimposable mirror images). These stereoisomers often exhibit different biological activities. Chiral chromatography is essential for their separation and analysis.
Chiral Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has been developed for the enantioseparation of octadecanoids. acs.orgacs.org This technique can resolve complex mixtures of regio- and stereoisomers, including the R and S enantiomers of hydroxyoctadecanoic acids (HODEs), which are potential metabolites of this compound. acs.org Similarly, chiral HPLC, often using columns with cellulose-based chiral stationary phases, can separate enantiomers of hydroxy fatty acids. aocs.org The separation of these enantiomers is crucial for understanding the specific enzymatic pathways (e.g., lipoxygenase or cyclooxygenase) involved in their formation and their distinct physiological roles. acs.org For example, studies on HODE isomers have shown that the (R)-enantiomer often elutes earlier than the (S)-enantiomer on certain chiral stationary phases. acs.org
Advanced Mass Spectrometry for Oxylipin Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the most powerful tool for the comprehensive analysis of oxylipins derived from this compound. nih.gov The complexity of the oxylipin metabolome, which includes many isomers with similar physicochemical properties, presents a significant analytical challenge that these advanced methods are well-suited to address. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for oxylipin profiling due to its exceptional sensitivity and specificity. nih.gov The process typically involves an initial solid-phase extraction (SPE) step to isolate lipids from a biological matrix, followed by chromatographic separation via HPLC or ultra-high performance liquid chromatography (UHPLC). The separated analytes are then ionized, most commonly using electrospray ionization (ESI), and analyzed by the mass spectrometer. nih.gov Operating in the multiple reaction-monitoring (MRM) mode allows for the highly selective and sensitive quantification of specific target oxylipins, even at concentrations in the picomolar to nanomolar range. nih.gov
High-resolution mass spectrometry (HRMS) offers an alternative and complementary approach. While traditional low-resolution MS provides high sensitivity, HRMS provides superior accuracy for molecular characterization, which is crucial for identifying unknown metabolites and distinguishing between molecules with very similar masses. nih.gov An ultra-high performance liquid chromatography-HRMS (LC-HRMS) method has been successfully established for the simultaneous analysis of over a hundred oxylipins, demonstrating high sensitivity with limits of quantification in the picogram range. nih.gov
A critical aspect of analyzing oxylipins derived from this compound is the ability to resolve various isomers, such as regioisomers (e.g., different positions of hydroxylation or epoxidation) and stereoisomers (chirality), as these differences often dictate biological function. acs.org Advanced chromatographic techniques are employed for this purpose:
Reversed-Phase Chromatography: The standard for separating oxylipins based on polarity.
Chiral Chromatography: Essential for separating enantiomers of hydroxylated or epoxidized metabolites. Both normal-phase and, more recently, reversed-phase compatible chiral columns with small particle sizes (<2 μm) have been developed to improve separation efficiency. acs.org
Supercritical Fluid Chromatography (SFC): An emerging technique for the chiral analysis of oxylipins, capable of simultaneously screening a wide range of octadecanoid metabolites, including HODEs (hydroxyoctadecadienoic acids), EpOMEs (epoxyoctadecenoic acids), and DiHOMEs (dihydroxyoctadecenoic acids). acs.org
To enhance detection sensitivity, especially for low-abundance species, chemical derivatization can be employed. Attaching a nitrogen-containing agent to the carboxylic acid group of the oxylipin can improve ionization efficiency and significantly boost the signal in the mass spectrometer. acs.org
Table 1: Advanced Mass Spectrometry Techniques for this compound Metabolite Profiling
| Technique | Principle | Application for this compound Metabolites | Key Advantages |
| LC-MS/MS (MRM) | A specific precursor ion is selected, fragmented, and a specific product ion is monitored. | Targeted quantification of known oxylipins like hydroxy, epoxy, and dihydroxy derivatives. | High sensitivity and specificity; robust quantification. nih.gov |
| LC-HRMS | Measures mass-to-charge ratio with very high accuracy. | Accurate mass measurements for formula determination of novel metabolites; untargeted profiling. | High confidence in compound identification. nih.gov |
| Chiral SFC-MS | Uses supercritical fluid as the mobile phase for chromatographic separation of stereoisomers. | Separation and identification of enantiomers of hydroxylated or epoxidized metabolites. | Effective for complex chiral separations. acs.org |
| Derivatization-MS | Chemical modification of the analyte to improve its analytical characteristics. | Enhances ionization efficiency and detection sensitivity for low-level metabolites. | Increased signal-to-noise ratio. acs.org |
Isotope-Labeled Techniques for Metabolic Tracing
To understand the dynamic fate of this compound within a biological system, metabolic tracing using stable isotope-labeled compounds is the definitive method. bitesizebio.com This approach allows researchers to track the molecule as it is absorbed, distributed, and transformed into various metabolites, providing direct insights into metabolic fluxes and pathway activities. nih.gov
The fundamental principle involves synthesizing a version of this compound that contains a heavy, non-radioactive isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), in place of the naturally abundant light isotopes (¹²C or ¹H). bitesizebio.com These labeled molecules are physiologically indistinguishable from their endogenous counterparts and are processed by the same enzymatic pathways. bitesizebio.com
A typical metabolic tracing experiment follows several key steps:
Administration: The stable isotope-labeled this compound is introduced into the biological system, which can be an in vitro cell culture, an ex vivo perfused organ, or an in vivo model organism. bitesizebio.comfrontiersin.org
Metabolism: The organism or cells metabolize the labeled fatty acid alongside the unlabeled pool. The labeled atoms are incorporated into downstream products. For example, labeled this compound could be converted by cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP) enzymes into various oxylipins. nih.gov
Sample Collection and Extraction: At specific time points, biological samples (e.g., plasma, tissues, cells) are collected, and lipids are extracted. frontiersin.org
Detection and Analysis: The extracted metabolites are analyzed using mass spectrometry, typically GC-MS or LC-MS. nih.gov The mass spectrometer can easily distinguish between the labeled (heavier) and unlabeled (lighter) forms of the parent fatty acid and its metabolites. bitesizebio.com
Data Interpretation: By measuring the ratio of labeled to unlabeled molecules, researchers can determine the rate of incorporation and calculate metabolic fluxes, providing a quantitative measure of pathway activity. nih.gov
For instance, using uniformly labeled ¹³C-octadec-13-enoic acid allows for tracking the entire carbon skeleton as it is metabolized. The appearance of ¹³C-labeled oxylipins provides direct evidence of their production from the administered precursor. This technique has been effectively used with analogous fatty acids, such as ¹³C-oleic acid, to trace their incorporation into cellular lipids and their conversion into signaling molecules, a methodology directly applicable to this compound.
Table 2: Typical Workflow for Isotope-Labeled Metabolic Tracing of this compound
| Step | Description | Tools/Methods | Purpose |
| 1. Tracer Synthesis | Chemical synthesis of this compound with stable isotope labels (e.g., ¹³C). | Organic synthesis | To create the trackable molecule. |
| 2. Administration | Introduction of the labeled compound into the biological system. | Cell culture media, oral gavage, intravenous infusion. bitesizebio.com | To initiate the metabolic tracing process. |
| 3. Sample Processing | Collection of tissues or biofluids at various time points, followed by quenching of metabolism and extraction of lipids. | Freeze-clamping, solvent extraction. frontiersin.org | To isolate metabolites for analysis. |
| 4. MS Analysis | Separation and detection of labeled and unlabeled metabolites. | LC-MS/MS, GC-MS, HRMS. nih.gov | To measure the abundance of the tracer and its products. |
| 5. Flux Analysis | Calculation of the rate of synthesis and turnover of metabolites from the precursor. | Isotopomer spectral analysis, metabolic modeling. | To quantify the activity of metabolic pathways. |
Biotechnological Production and Industrial Biosynthesis Strategies
Microbial Fermentation and Bioreactor Optimization
To overcome the low native production of specific fatty acids like octadec-13-enoic acid, microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are frequently engineered. nih.gov These microbes are ideal hosts for metabolic engineering due to their well-understood genetics, rapid growth, and established fermentation processes. nih.govatamankimya.com
Table 1: Host Microorganisms for Engineered Fatty Acid Production
| Microorganism | Rationale for Use | Key Engineering Strategies |
|---|---|---|
| Escherichia coli | Well-characterized genetics; rapid growth; robust fermentation capabilities. nih.gov | Heterologous gene expression; pathway deletion; transcription factor engineering. nih.gov |
| Saccharomyces cerevisiae | Eukaryotic host; capable of post-translational modifications; GRAS (Generally Recognized as Safe) status. | Expression of plant or animal desaturases; optimization of precursor supply. biologists.comgoogle.com |
| Yarrowia lipolytica | Oleaginous yeast, naturally accumulates high levels of lipids. | Overexpression of fatty acid synthesis genes; engineering of lipid body formation. |
Metabolic engineering provides a powerful toolkit for rationally designing microbial strains for high-yield chemical production. researchgate.net A primary strategy for producing unsaturated fatty acids like this compound is the heterologous expression of specific fatty acid desaturases. aocs.org
Desaturase Expression: Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids. biologists.com To produce this compound, a Δ13-desaturase would be required to act on a saturated 18-carbon precursor like stearic acid. While Δ13-desaturases are less common than others, analogous enzymes like Δ12-desaturases have been successfully expressed in hosts like S. cerevisiae and Arabidopsis to produce linoleic acid from oleic acid. biologists.comaocs.org The principle involves cloning the gene for the desired desaturase from a source organism (often a plant) and expressing it in a production host like E. coli or yeast. google.com This introduces the specific enzymatic activity needed to create the cis-double bond at the 13th carbon position.
Other metabolic engineering strategies include:
Substrate Channeling: This involves creating fusion enzymes that link different proteins in a metabolic pathway, such as an acyl-carrier protein (ACP) and a desaturase. This proximity increases reaction efficiency by channeling the substrate directly from one active site to the next.
Blocking Competing Pathways: Deleting genes for competing reactions, such as those involved in β-oxidation (fatty acid degradation), prevents the breakdown of the product and increases its accumulation. nih.gov
Chemo-Enzymatic Synthesis Methods
Chemo-enzymatic synthesis combines the efficiency and scalability of chemical reactions with the high selectivity of enzymatic catalysis. rsc.orgbeilstein-journals.org This hybrid approach is particularly useful for producing complex molecules with specific stereochemistry, which can be challenging to achieve through purely chemical means. beilstein-journals.org
In the context of this compound, a potential chemo-enzymatic route could involve the chemical synthesis of a key precursor, followed by a specific, enzyme-catalyzed modification. researchgate.netnih.gov For example, a long-chain alkyne could be synthesized chemically and then selectively reduced to a cis-alkene using an enzyme or a chemo-catalyst like Lindlar's catalyst, as demonstrated in the synthesis of (Z)-17-methyl-13-octadecenoic acid. nih.gov
Enzymes such as lipases, hydratases, and oxygenases are commonly used in these processes:
Lipases: Can catalyze the stereoselective esterification or hydrolysis of fatty acid esters.
Hydratases: Can add water across a double bond to create a hydroxyl group, a key step in producing hydroxy fatty acid derivatives. nih.govresearchgate.net
Oxygenases (e.g., LOX, P450s): Can introduce oxygen-containing functional groups (hydroxyl, epoxy) at specific positions on the fatty acid chain. d-nb.infoacs.org
This strategy allows for the construction of the carbon backbone using robust chemical methods while relying on enzymes for the precise installation of functional groups like double bonds or hydroxyls. rsc.org
Optimization of Biotransformation Conditions for this compound Derivates
The biotransformation of fatty acids into more valuable derivatives, such as hydroxy fatty acids, is an area of significant research. researchgate.net These derivatives have applications in polymers, lubricants, and cosmetics. nih.gov Microorganisms, particularly lactic acid bacteria like Lactobacillus acidophilus, have been shown to efficiently convert unsaturated fatty acids into their hydroxylated forms. researchgate.netresearchgate.net
For example, studies on the production of 13S-hydroxy-9(Z)-octadecenoic acid (a derivative of linoleic acid) by recombinant E. coli expressing a linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus have identified optimal conditions for this biotransformation. researchgate.net The optimization of parameters such as pH, temperature, cell concentration, and substrate concentration is crucial for maximizing yield and productivity.
Table 2: Optimized Biotransformation Conditions for Hydroxy Fatty Acid Production
| Parameter | Optimal Value | Rationale | Source |
|---|---|---|---|
| pH | 6.0 | Optimal pH for hydratase enzyme activity. | researchgate.net |
| Temperature | 40°C | Balances enzyme activity with cell stability. | researchgate.net |
| Surfactant | 0.25% (v/v) Tween 40 | Improves substrate (linoleic acid) solubility and availability. | researchgate.net |
| Cell Concentration | 25 g/L | Provides high catalyst concentration for efficient conversion. | researchgate.net |
| Substrate Concentration | 100 g/L | High substrate loading to maximize volumetric productivity. | researchgate.net |
Under these optimized conditions, researchers achieved a production of 79 g/L of 13-hydroxy-9(Z)-octadecenoic acid in just 3 hours, demonstrating the high efficiency of whole-cell biotransformation processes. researchgate.net Similar principles can be applied to the biotransformation of this compound to produce its corresponding hydroxylated or epoxidized derivatives. For instance, the conversion of linoleic acid to 10-hydroxy-12(Z)-octadecenoic acid by Stenotrophomonas nitritireducens was optimized at a pH of 7.5 and a temperature of 30°C, yielding up to 15 g/L of the product. ebi.ac.uk
Computational and Theoretical Studies of Octadec 13 Enoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of Octadec-13-enoic acid focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. These models are crucial for predicting the molecule's physical and chemical properties.
Computational Methods Density Functional Theory (DFT) is a common quantum mechanical modeling method used to predict the electronic structure of molecules. For cis-13-Octadecenoic acid, DFT modeling using B3LYP/6-311++G(d,p) basis sets can be employed to predict bond lengths, bond angles, and identify reactive sites, such as the C=C double bond. Three-dimensional conformer models are available in public databases like PubChem for both the cis and trans isomers. nih.govnih.gov
Computed Molecular Properties Computational software can predict various physicochemical properties. These predictions are valuable for understanding the molecule's behavior in different environments.
| Property | (Z)-Octadec-13-enoic acid (cis) | (E)-Octadec-13-enoic acid (trans) | Source |
|---|---|---|---|
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ | nih.govnih.gov |
| Molecular Weight (g/mol) | 282.5 | 282.5 | nih.govnih.gov |
| XLogP3 | 7.2 | 7.2 | nih.govnih.gov |
| Hydrogen Bond Donor Count | 1 | 1 | nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 2 | 2 | nih.govnih.gov |
| Rotatable Bond Count | 15 | 15 | nih.govfoodb.ca |
| Polar Surface Area | 37.3 Ų | 37.3 Ų | nih.govfoodb.ca |
Structure-Activity Relationship (SAR) Predictions
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. rsc.orgcreative-proteomics.com For fatty acids, SAR predictions can help identify the structural features responsible for their effects, guiding the design of new molecules with enhanced or specific activities. rsc.org
While direct and extensive SAR studies specifically for this compound are not widely published, principles can be drawn from related compounds. Computational methods are central to modern SAR, using statistical models and simulations to predict activity. creative-proteomics.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, create mathematical relationships between chemical structure and biological function. creative-proteomics.comisarpublisher.com
Key structural features of fatty acids that are often considered in SAR studies include:
Chain Length: The number of carbon atoms influences lipophilicity and how the molecule fits into binding pockets.
Degree of Unsaturation: The presence and number of double bonds affect the molecule's shape and reactivity.
Position and Geometry of Double Bonds: The location and the cis/trans configuration of double bonds are critical determinants of biological activity.
Functional Groups: The carboxylic acid group is a key feature, but other modifications, like hydroxylation or epoxidation, can dramatically alter activity.
For example, SAR studies on related oxylipins, such as trans-12,13-epoxyoctadecanoic acid, have computationally and experimentally demonstrated the crucial role of the trans-epoxide moiety in selective biofilm inhibition. This highlights how specific structural modifications, predictable through computational analysis, can confer specific biological functions.
In Silico Characterization of Enzymatic Reactions
Computational methods are invaluable for studying how this compound might be metabolized or modified by enzymes. These in silico analyses can predict enzyme-substrate interactions and elucidate reaction mechanisms at a molecular level.
Enzyme-Substrate Docking Molecular docking is a primary tool used to predict how a ligand, such as a fatty acid, binds to the active site of an enzyme. nih.govtexilajournal.com For instance, in silico studies on the conversion of linoleic acid by enzymes from Lactobacillus plantarum used docking to show that enzymes like linoleate (B1235992) isomerase could effectively bind the fatty acid. nih.gov These studies often reveal key interactions, such as hydrogen bonding between the carboxylic acid group of the fatty acid and specific amino acid residues (e.g., proline) in the enzyme's active site. nih.gov
Modeling Enzymatic Reactions Computational simulations can model the entire enzymatic reaction. For example, the epoxidation of unsaturated fatty acids by cytochrome P450 (CYP) epoxygenases has been investigated using in silico approaches. nih.gov Homology modeling can be used to build a 3D model of an enzyme, after which docking studies can predict how the fatty acid fits into the active site. nih.govnih.gov Such models can determine if the double bond is positioned correctly for the enzymatic attack, for instance, by being within an optimal distance of the enzyme's heme iron. nih.govnih.gov These predictions can then guide in vitro experiments to confirm the enzyme's function, as demonstrated with the epoxidation of oleic acid by a CYP enzyme from Streptomyces peucetius. nih.govnih.gov
The chemo-enzymatic epoxidation of fatty acids can also be described by mathematical models. acs.orgacs.org These models, based on reaction stoichiometry and kinetics, use differential equations to describe the rates of formation for intermediates (like peroxy acids) and the final epoxidized product. acs.org
Predictive Models for Biological Interactions
Beyond enzymatic reactions, computational models can predict how this compound interacts with other biological targets, such as receptors and transport proteins, which is fundamental to understanding its potential physiological roles.
Molecular Docking for Target Identification Molecular docking is widely used to screen fatty acids against various protein targets to predict binding affinity and potential biological activity. texilajournal.com This technique has been applied to various octadecenoic acid isomers to predict their interactions with targets relevant to cancer and inflammation. For example, docking studies have been used to analyze the binding properties of octadecenoic acids with targets like caspase-3, an enzyme central to apoptosis, and β-catenin, a protein implicated in cancer signaling. texilajournal.comsciensage.info Similarly, docking can screen for binding affinity to neuroprotective targets.
Recent advances in computational tools, like AlphaFold3, are being evaluated for their accuracy in predicting the docking of fatty acids to human fatty acid-binding proteins (FABPs), which are crucial for lipid transport and metabolism. biorxiv.orgbiorxiv.org
Predicting Pharmacokinetic Properties In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. For fatty acids, computational models can predict properties like lipophilicity (logP) and water solubility, which are crucial for absorption and distribution in the body. foodb.ca For example, the high predicted logP value for this compound (around 6.78-7.66) suggests high lipid solubility.
| Ligand (Isomer) | Protein Target | Biological Context | Reference |
|---|---|---|---|
| Oleic Acid (9-cis) | CYP107N3 | Enzymatic Epoxidation | nih.govnih.gov |
| 9-Octadecenoic Acid | Caspase-3 | Apoptosis, Cancer | texilajournal.com |
| Oleic Acid | β-catenin | Cancer Signaling | sciensage.info |
| Oleic Acid | Fatty Acid-Binding Proteins (FABPs) | Lipid Transport | biorxiv.orgbiorxiv.org |
Future Research Directions and Translational Perspectives
Elucidating Underexplored Biological Functions
Current understanding of the biological activities of octadec-13-enoic acid is still in its early stages. While it has been identified in various natural sources, including bovine milk fat and certain plants, its specific functions are not yet fully understood. smolecule.com Preliminary research suggests it may possess antioxidant and anti-inflammatory properties. smolecule.com Further studies are crucial to confirm these activities and to explore other potential biological roles. Investigating its interactions with lipid membranes, enzymes involved in lipid metabolism, and cell signaling pathways will be essential to unravel its mechanisms of action. smolecule.com
Development of Novel Analytical Standards and Methodologies
The advancement of analytical techniques, particularly gas chromatography and mass spectrometry, has been instrumental in identifying and distinguishing this compound from its more abundant isomers like oleic acid and petroselinic acid. smolecule.com However, there is a continuing need for the development of more refined and sensitive analytical methods. The synthesis of high-purity standards of this compound is crucial for accurate quantification and for its use as a reference compound in various research applications, including lipid metabolism studies. atamanchemicals.com The availability of robust analytical methodologies will facilitate a more precise understanding of its distribution and concentration in different biological systems. smolecule.com
Exploration of New Biotechnological Applications
The unique properties of this compound open up possibilities for novel biotechnological applications. For example, its derivatives are being explored as sustainable corrosion inhibitors for mild steel in acidic environments. tandfonline.com There is also potential for its use in the fragrance and flavor industry due to the unique sensory profiles of related compounds. lookchem.com Furthermore, the biosynthesis of this compound and other unusual fatty acids in engineered microorganisms or plants presents a promising avenue for producing high-value industrial feedstocks. aocs.org
Comparative Studies Across Diverse Biological Kingdoms
This compound has been identified in a range of organisms, from bacteria and fungi to plants and animals. acs.orgnih.gov Comparative studies across these biological kingdoms can provide valuable insights into the evolution of fatty acid metabolism and the diverse functional roles of this specific fatty acid. For example, understanding how the position of the double bond in octadecenoic acid isomers influences their physical and biological properties in different organisms can shed light on structure-function relationships within this class of lipids. smolecule.com Such comparative approaches will contribute to a more comprehensive understanding of the significance of this compound in the broader context of biology.
Q & A
Q. How should researchers optimize synthetic routes for this compound to ensure reproducibility and scalability for in vitro studies?
- Methodological Answer : Employ catalytic hydrogenation of linolenic acid with precise control of reaction time and catalyst loading (e.g., Pd/C) to avoid over-reduction. Characterize intermediates via FTIR and -NMR. Publish detailed synthetic protocols, including purification steps (e.g., column chromatography conditions) and yield percentages. Validate purity using orthogonal methods (HPLC-ELSD, GC-FID) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
